2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile
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Overview
Description
2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring fused with an oxazole ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidonaphthalene with suitable reagents to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylnaphtho[2,1-d][1,3]oxazole
- 2-Methylnaphtho[2,3-d][1,3]oxazole
- 2-Methylnaphtho[1,2-d][1,3]oxazole-5-carboxylic acid
Uniqueness
2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .
Properties
CAS No. |
60111-00-4 |
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Molecular Formula |
C13H8N2O |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-methylbenzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C13H8N2O/c1-8-15-13-11-5-3-2-4-10(11)9(7-14)6-12(13)16-8/h2-6H,1H3 |
InChI Key |
KEHATADQMQCBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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